![molecular formula C27H19ClN2O2S B302519 7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302519.png)
7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 66336 and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of SCH 66336 involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and the HER-2/neu receptor. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
SCH 66336 has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer cells to other parts of the body). Additionally, SCH 66336 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SCH 66336 is its potent inhibitory activity against protein tyrosine kinases, particularly EGFR and HER-2/neu. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of SCH 66336 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on SCH 66336. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of SCH 66336 and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for clinical trials to evaluate the safety and efficacy of SCH 66336 in humans.
In conclusion, SCH 66336 is a promising compound that has potential applications in cancer treatment and other areas of medicine. Its potent inhibitory activity against protein tyrosine kinases makes it a promising candidate for the development of targeted therapies. However, further research is needed to fully understand its mechanisms of action and to develop novel formulations that improve its solubility and bioavailability.
Synthesemethoden
The synthesis of SCH 66336 involves the reaction between 2-chlorobenzaldehyde and 3-hydroxybenzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-mercaptobenzothiazole to yield SCH 66336. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
SCH 66336 has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the activity of protein tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and has shown promising results in preclinical studies.
Eigenschaften
Produktname |
7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
---|---|
Molekularformel |
C27H19ClN2O2S |
Molekulargewicht |
471 g/mol |
IUPAC-Name |
(14E)-11-(2-chlorophenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C27H19ClN2O2S/c28-22-11-4-3-10-20(22)25-21-13-12-17-7-1-2-9-19(17)24(21)29-27-30(25)26(32)23(33-27)15-16-6-5-8-18(31)14-16/h1-11,14-15,25,31H,12-13H2/b23-15+ |
InChI-Schlüssel |
FACIKDVVMIJDLA-HZHRSRAPSA-N |
Isomerische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)/C(=C\C6=CC(=CC=C6)O)/S4 |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4 |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.